molecular formula C19H20ClN B1675149 Losindole CAS No. 69175-77-5

Losindole

Cat. No.: B1675149
CAS No.: 69175-77-5
M. Wt: 297.8 g/mol
InChI Key: ZHKXDUQRKZQCQV-KFKAGJAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Losindole, also known as BI-27,062, is a tricyclic antidepressant compound. It has a unique structure that includes a hexahydro-1H-benzo[f]isoindole core with a chlorine atom and a phenyl group. Despite its promising structure, this compound was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Losindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, the specific starting materials and conditions would include the use of a cyclohexanone derivative and phenylhydrazine hydrochloride, with methanesulfonic acid as the catalyst under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Losindole, like other indole derivatives, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield quinone derivatives, while reduction could produce indoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Losindole involves its interaction with neurotransmitter systems in the brain. It is believed to exert its antidepressant effects by modulating the levels of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This compound likely acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and thereby increasing their availability in the synaptic cleft .

Comparison with Similar Compounds

Losindole is structurally similar to other tricyclic antidepressants such as:

Uniqueness

What sets this compound apart is its specific tricyclic structure, which includes a chlorine atom and a phenyl group. This unique structure may contribute to its distinct pharmacological profile and potential therapeutic effects .

Properties

CAS No.

69175-77-5

Molecular Formula

C19H20ClN

Molecular Weight

297.8 g/mol

IUPAC Name

(3aS,4R,9aR)-6-chloro-2-methyl-4-phenyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole

InChI

InChI=1S/C19H20ClN/c1-21-11-15-9-14-7-8-16(20)10-17(14)19(18(15)12-21)13-5-3-2-4-6-13/h2-8,10,15,18-19H,9,11-12H2,1H3/t15-,18+,19+/m0/s1

InChI Key

ZHKXDUQRKZQCQV-KFKAGJAMSA-N

SMILES

CN1CC2CC3=C(C=C(C=C3)Cl)C(C2C1)C4=CC=CC=C4

Isomeric SMILES

CN1C[C@@H]2CC3=C(C=C(C=C3)Cl)[C@H]([C@@H]2C1)C4=CC=CC=C4

Canonical SMILES

CN1CC2CC3=C(C=C(C=C3)Cl)C(C2C1)C4=CC=CC=C4

Appearance

Solid powder

Key on ui other cas no.

69175-77-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Losindole; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Losindole
Reactant of Route 2
Losindole
Reactant of Route 3
Reactant of Route 3
Losindole
Reactant of Route 4
Losindole
Reactant of Route 5
Losindole
Reactant of Route 6
Losindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.